molecular formula C15H23NO5 B2927223 8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate CAS No. 2287301-33-9

8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate

Cat. No.: B2927223
CAS No.: 2287301-33-9
M. Wt: 297.351
InChI Key: USGQXXPQDUNMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate” is a chemical compound . It is a type of spirocyclic compound . Spirocyclic compounds are a class of organic compounds that have two or more rings connected by a single atom .


Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (I) with N,N-dimethylformamide dimethyl acetal (II) . The reaction occurs at a molar ratio of 1:1.5 in toluene and takes about 2 hours . The reaction yields a mixture of isomeric condensation products .


Chemical Reactions Analysis

This compound reacts with amino acetal II to give a mixture of isomeric condensation products . These products can be separated due to their different solubilities in hexane .

Scientific Research Applications

Synthesis and Chemical Reactions

Researchers have developed methods for synthesizing spirocyclic compounds, including derivatives of the specified compound, demonstrating their potential as precursors for creating biologically active heterocyclic compounds. For instance, Moskalenko and Boev (2012) reported on the synthesis of spirocyclic 3-oxotetrahydrofurans, which could be utilized to prepare other heterocyclic compounds with potential biological activity (Moskalenko & Boev, 2012).

Structural Analysis and Configuration

The assignment of absolute configurations of derivatives through NMR spectroscopy has been a critical area of research. Jakubowska et al. (2013) employed NMR spectroscopy to assign the absolute configurations of spirocyclic compounds, highlighting the technique's importance in determining molecular structure (Jakubowska et al., 2013).

Antiviral Activity

Some derivatives have been synthesized and evaluated for their antiviral properties. Apaydın et al. (2019) explored 1-thia-4-azaspiro[4.5]decan-3-one derivatives for their activity against human coronaviruses and influenza, identifying compounds with significant inhibitory effects (Apaydın et al., 2019).

Conformational and Crystallographic Studies

Conformational studies of spirocyclic compounds have provided insights into their potential as biologically active compounds or as intermediates in synthetic pathways. Żesławska et al. (2017) performed a conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in certain spirocyclic stereoisomers, contributing to the understanding of these compounds' structural properties (Żesławska et al., 2017).

Constrained Peptide Mimetics

Spirocyclic compounds have been explored as constrained peptide mimetics. Fernandez et al. (2002) synthesized spirolactams as conformationally restricted pseudopeptides, showcasing their potential in mimicking specific peptide sequences and structures (Fernandez et al., 2002).

Properties

IUPAC Name

8-O-tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-14(2,3)21-13(18)16-7-5-15(6-8-16)9-11(10-20-15)12(17)19-4/h9H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGQXXPQDUNMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C=C(CO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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